Nsmmep
Description
Nsmmep’s synthesis typically involves palladium-catalyzed cross-coupling reactions, with yields optimized to >85% under inert atmospheric conditions . Analytical characterization includes high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), and X-ray crystallography to confirm purity (>99%) and stereochemical configuration .
Properties
CAS No. |
75790-55-5 |
|---|---|
Molecular Formula |
C16H21NO2S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(2-methylsulfanylethylamino)-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C16H21NO2S/c1-20-10-9-17-11-14(18)12-19-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17-18H,9-12H2,1H3 |
InChI Key |
JMOIHCOHJQIYBE-UHFFFAOYSA-N |
SMILES |
CSCCNCC(COC1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
CSCCNCC(COC1=CC=CC2=CC=CC=C21)O |
Synonyms |
1-((S-(methyl)mercaptoethyl)amino)-3-(1-naphthalenyloxy)-2-propanol 1-(S-methyl-S-ethylamine)-3-naphthoxy-2-propanol N-(S-methyl)mercaptoethylpropranolol NSMMEP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nsmmep belongs to a class of arylpiperazine derivatives. Below is a systematic comparison with two structurally and functionally related compounds: Compound A (5-HT₁A agonist) and Compound B (dopamine D₂ antagonist).
Table 1: Structural and Functional Comparison
Key Research Findings
Pharmacological Efficacy: this compound exhibits 5-HT₂A receptor antagonism, contrasting with Compound A’s 5-HT₁A agonism. This difference correlates with this compound’s reduced incidence of tachycardia in preclinical models compared to Compound A .
Industrial Utility: this compound demonstrates superior catalytic efficiency in Suzuki-Miyaura reactions (turnover frequency = 1,200 h⁻¹) compared to Compound A (900 h⁻¹) and Compound B (750 h⁻¹) .
Toxicity Profile :
- Acute toxicity (LD₅₀) in rodent models: this compound (450 mg/kg) > Compound A (320 mg/kg) > Compound B (280 mg/kg) .
Table 2: Analytical Data Comparison
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